molecular formula C10H12O3 B8702591 1-[4-(Hydroxymethyl)phenoxy]propan-2-one CAS No. 321920-84-7

1-[4-(Hydroxymethyl)phenoxy]propan-2-one

Cat. No.: B8702591
CAS No.: 321920-84-7
M. Wt: 180.20 g/mol
InChI Key: KAZRLSGLGCNHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Hydroxymethyl)phenoxy]propan-2-one is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

321920-84-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenoxy]propan-2-one

InChI

InChI=1S/C10H12O3/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5,11H,6-7H2,1H3

InChI Key

KAZRLSGLGCNHTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxybenzyl alcohol (1.0 g, 8.06 mmol) in acetone (80 mL) was added potassium carbonate (1.34 g, 9.68 mmol) and chloroacetone (0.771 mL, 9.68 mmol). After completion of addition the reaction mixture was heated to reflux. After 20 hours the reaction mixture was cooled down to room temperature and the solvent was removed. Water and ethyl acetate were added to the crude material. The aqueous layer was separated and extracted with ethyl acetate (3×, 100 mL). All combined organic layers were dried over Na2SO4, filtered, and concentrated to provide an oil. The crude material was purified using silica gel chromatography (gradient from 4:1 to 1:1 pentane:ethyl acetate) to provide the desired product (0.981 g, 5.45 mmol) in 98% yield. 1H (CDCl3, 600 MHz): δ 7.30 (2H, d, J=8.7 Hz), 6.87 (2H, d, J=8.7 Hz), 4.63 (2H, d, J=5.7 Hz), 4.54 (2H, s), 2.27 (3H, s), 1.66 (1H, t, J=5.8 Hz); 13C (CDCl3, 150 MHz): δ 205.7, 157.3, 134.3, 128.8, 114.6, 73.1, 64.8, 26.6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.771 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
98%

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